molecular formula C23H24ClNO5 B589410 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride CAS No. 73594-44-2

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride

货号: B589410
CAS 编号: 73594-44-2
分子量: 429.897
InChI 键: QRDDBOMVDDCUHX-VROPFNGYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is a chemical compound with the molecular formula C23H24ClNO5 It is a derivative of DL-erythro-Droxidopa, modified with benzyl groups at the 3 and 4 positions and converted to its hydrochloride salt form

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This may include the use of specialized reactors and purification techniques to ensure high purity and consistency of the final product.

化学反应分析

Types of Reactions

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce the parent DL-erythro-Droxidopa.

科学研究应用

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride has several scientific research applications:

作用机制

The mechanism of action of 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride involves its conversion to norepinephrine, a neurotransmitter. This conversion is facilitated by enzymatic processes in the body. The compound acts as a prodrug, meaning it is metabolized into an active form that exerts its effects. The molecular targets and pathways involved include adrenergic receptors and the biosynthetic pathway of catecholamines.

相似化合物的比较

Similar Compounds

    DL-erythro-Droxidopa: The parent compound without benzyl modifications.

    L-Dopa: A precursor to dopamine, used in the treatment of Parkinson’s disease.

    Norepinephrine: The active neurotransmitter produced from the metabolism of the compound.

Uniqueness

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is unique due to its benzyl modifications, which enhance its stability and bioavailability compared to its parent compound. This makes it a valuable compound for research and potential therapeutic applications.

生物活性

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is a synthetic derivative of the naturally occurring amino acid L-DOPA, primarily recognized for its role in treating neurogenic orthostatic hypotension (nOH). This compound has garnered attention due to its potential therapeutic applications in various neurological disorders. This article explores its biological activity, pharmacodynamics, and clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two benzyl groups attached to the hydroxyl groups at positions 3 and 4 of the catechol structure. This modification enhances its lipophilicity and stability compared to L-DOPA, potentially influencing its pharmacokinetic profile.

The primary mechanism of action of 3,4-Di-O-benzyl DL-erythro-Droxidopa involves its conversion into norepinephrine (NE) in the body. Upon administration, the compound is metabolized to produce NE, which plays a crucial role in regulating blood pressure and vascular tone. The increase in NE levels enhances sympathetic nervous system activity, thereby improving symptoms associated with nOH.

Pharmacological Effects

  • Orthostatic Hypotension : Clinical studies have demonstrated that droxidopa significantly improves standing systolic blood pressure in patients with nOH. In a randomized controlled trial involving 162 patients, those receiving droxidopa showed an average increase in standing systolic blood pressure of 11.2 mm Hg compared to 3.9 mm Hg in the placebo group (p < 0.001) .
  • Symptom Relief : Patients reported significant improvements in symptoms associated with nOH, including dizziness and fatigue. The mean change in the Orthostatic Hypotension Questionnaire (OHQ) composite score favored droxidopa over placebo by 0.90 units (p = 0.003) .

Case Studies

Several case studies have highlighted the efficacy of droxidopa:

  • A study involving patients with Parkinson's disease experiencing nOH found that droxidopa improved both subjective symptoms and objective measures of blood pressure .
  • Another investigation indicated that droxidopa might mitigate complications related to intradialytic hypotension in patients undergoing hemodialysis .

Safety and Tolerability

Droxidopa has been generally well-tolerated among patients, with common side effects including headache, dizziness, and nausea. Serious adverse effects are rare but can include supine hypertension and arrhythmias. Monitoring is recommended for patients starting treatment to manage potential side effects effectively.

Research Findings

Recent studies have explored various aspects of 3,4-Di-O-benzyl DL-erythro-Droxidopa:

  • Neuroprotective Effects : Research suggests that droxidopa may exert neuroprotective effects by enhancing dopaminergic signaling pathways, which could be beneficial in conditions like Parkinson's disease .
  • Modulation of Neurotransmitter Levels : Investigations into droxidopa's role as a modulator of neurotransmitter levels have indicated its potential utility beyond nOH treatment .

Data Summary

Study TypeFindings
Randomized Controlled TrialDroxidopa improved standing BP by an average of 11.2 mm Hg vs. placebo (p < 0.001)
Case StudySignificant symptom relief in Parkinson's patients with nOH
Safety ProfileCommon side effects include headache and dizziness; serious effects are rare
Neuroprotective ResearchPotential benefits in dopaminergic signaling pathways

属性

IUPAC Name

(2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDDBOMVDDCUHX-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747592
Record name (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73594-44-2
Record name D-Tyrosine, β-hydroxy-3-(phenylmethoxy)-O-(phenylmethyl)-, hydrochloride, (βR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73594-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。